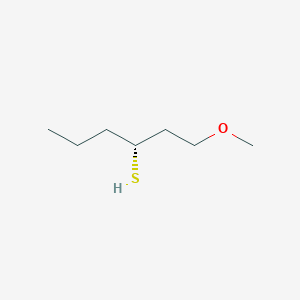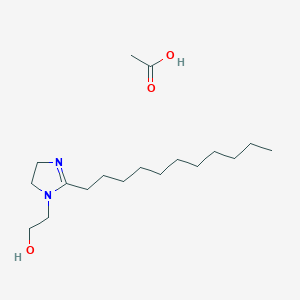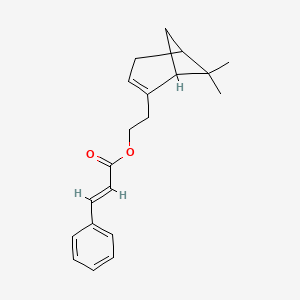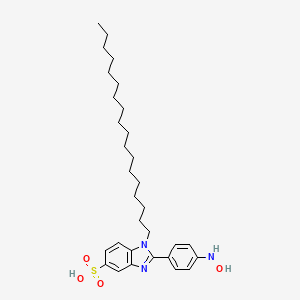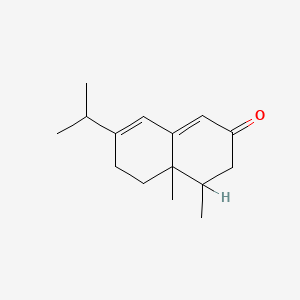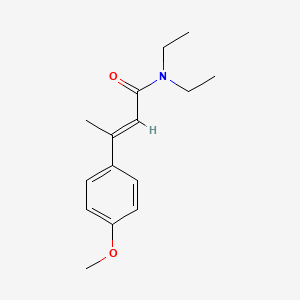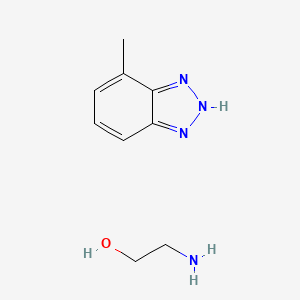
Einecs 265-003-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation methods for Einecs 265-003-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Einecs 265-003-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions to form oxidized products.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and transformed compounds.
Wissenschaftliche Forschungsanwendungen
Einecs 265-003-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes to create new compounds and materials.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development and pharmacological studies.
Industry: this compound is used in industrial processes for the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of Einecs 265-003-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 265-003-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 265-149-8: This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
Einecs 265-151-9: Another compound with comparable uses in industrial and research settings, but with distinct chemical characteristics.
Einecs 265-153-0: This compound shares some functional similarities but has unique properties that differentiate it from this compound.
Eigenschaften
CAS-Nummer |
64665-56-1 |
|---|---|
Molekularformel |
C9H14N4O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-aminoethanol;4-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H7N3.C2H7NO/c1-5-3-2-4-6-7(5)9-10-8-6;3-1-2-4/h2-4H,1H3,(H,8,9,10);4H,1-3H2 |
InChI-Schlüssel |
HEFHMARJQCTOLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NNN=C12.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


